molecular formula C10H16O B2728676 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one CAS No. 2109916-97-2

1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one

Cat. No.: B2728676
CAS No.: 2109916-97-2
M. Wt: 152.237
InChI Key: IKPUKTLOUFCLDI-UHFFFAOYSA-N
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Description

1-{Bicyclo[321]octan-3-yl}ethan-1-one is an organic compound with the molecular formula C10H16O It is characterized by a bicyclic structure, which includes a bicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one can be achieved through several methods. One common approach involves the intramolecular [3 + 2] nitrone cycloaddition reaction. This method is highly regio- and diastereoselective, allowing for the efficient synthesis of complex bicyclo[3.2.1]octane scaffolds from readily accessible vinylogous carbonates and N-substituted hydroxylamine hydrochlorides . The reaction conditions are typically mild and do not require a catalyst, making the process operationally simple and efficient.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme-substrate interactions and other biochemical processes.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one can be compared with other bicyclic compounds, such as:

    Bicyclo[3.2.1]octane: A simpler structure without the ethanone group.

    Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring system.

    Bicyclo[4.2.1]nonane: A larger bicyclic structure with additional carbon atoms.

The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-bicyclo[3.2.1]octanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(11)10-5-8-2-3-9(4-8)6-10/h8-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPUKTLOUFCLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2CCC(C2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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